Cerium(IV) sulfate hydrate, complex with sulfuric acid

Catalog No.
S1521933
CAS No.
17106-39-7
M.F
CeH4O13S3
M. Wt
448.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium(IV) sulfate hydrate, complex with sulfuric ...

CAS Number

17106-39-7

Product Name

Cerium(IV) sulfate hydrate, complex with sulfuric acid

IUPAC Name

cerium(4+);sulfuric acid;disulfate;hydrate

Molecular Formula

CeH4O13S3

Molecular Weight

448.3 g/mol

InChI

InChI=1S/Ce.3H2O4S.H2O/c;3*1-5(2,3)4;/h;3*(H2,1,2,3,4);1H2/q+4;;;;/p-4

InChI Key

FGTHNVIWCFTMAV-UHFFFAOYSA-J

SMILES

O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4]

Canonical SMILES

O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4]

Cerium(IV) sulfate hydrate, complex with sulfuric acid (CAS 17106-39-7), is a specialized, high-purity inorganic oxidant and analytical standard. By pre-coordinating ceric sulfate with sulfuric acid, this formulation overcomes the poor aqueous solubility and rapid hydrolysis typical of simple cerium(IV) salts. It provides a highly stable, ready-to-use source of Ce⁴⁺ ions, making it a critical procurement choice for precision cerimetry, selective single-electron organic oxidations, and advanced electrochemical electrolyte formulations where matrix stability is paramount .

Research Fit

Redox Titration
Cerimetric workflow with self-indicating color transition and broad acid compatibility.
Catalysis
Reusable heterogeneous Lewis acid for solvent-free multicomponent synthesis.
Oxidation
Nitrate-free Ce(IV) source avoids ligand-transfer side reactions in alcohol oxidations.

Generic substitution of this complex with anhydrous cerium(IV) sulfate results in rapid hydrolysis in aqueous media, precipitating insoluble hydrated cerium dioxide and ruining reagent molarity . Alternatively, substituting with Ceric Ammonium Nitrate (CAN) fundamentally alters the reaction environment; CAN possesses a higher formal redox potential that can cause over-oxidation, and its nitrate ions frequently trigger unwanted nitration side-reactions in organic substrates [1]. Furthermore, replacing it with traditional oxidants like potassium permanganate fails in chloride-rich matrices, as permanganate non-selectively oxidizes chloride ions to chlorine gas, destroying analytical accuracy [2].

Substitution Risk

Ce(SO₄)₂·4H₂O
Lacks complexed sulfuric acid. Rapid hydrolysis and CeO₂ precipitation in low-acidity media may shift active oxidant availability.
Hydrolysis risk
Ce(NH₄)₂(NO₃)₆ (CAN)
Nitrate ligands generate nitrate ester by-products with alcohols. Thermal instability may limit heated syntheses.
Side-reaction risk
KMnO₄ / K₂Cr₂O₇
Categorically incompatible with HCl media. Colored reduced forms interfere with visual endpoint detection.
Matrix & toxicity mismatch

Aqueous Stability and Hydrolysis Resistance

The sulfuric acid complex of cerium(IV) sulfate maintains a stable, clear solution at standard analytical concentrations (e.g., 0.1 N) indefinitely at room temperature. In contrast, anhydrous cerium(IV) sulfate hydrolyzes rapidly in neutral or dilute aqueous media, precipitating insoluble basic cerium salts (CeO₂·xH₂O) within hours [1].

Evidence DimensionAqueous solution stability and solubility
Target Compound DataIndefinite stability at 0.1 N without precipitation
Comparator Or BaselineAnhydrous cerium(IV) sulfate (precipitates CeO₂·xH₂O within hours)
Quantified DifferenceComplete prevention of hydrolysis-induced precipitation
ConditionsStandard aqueous analytical preparation at room temperature

Eliminates the need for time-consuming, hazardous hot-acid digestion protocols during reagent preparation, ensuring immediate processability for laboratory workflows.

Redox Tunability
Cross-study comparable
+1.44 V (H₂SO₄) to +1.70 V (HClO₄)
May support medium-dependent selectivity in sequential titrations.
Reported 0.42 V span across acid media vs. fixed-potential oxidants.

Matrix Tolerance in High-Chloride Environments

Ceric sulfate exhibits high kinetic stability in the presence of chloride ions, allowing accurate redox titrations in solutions containing up to 1-2 M hydrochloric acid. Conversely, potassium permanganate (E° = +1.51 V) rapidly oxidizes Cl⁻ to Cl₂ gas under identical conditions, causing severe positive titration errors unless specialized masking agents are added .

Evidence DimensionChloride oxidation interference
Target Compound DataStable in 1-2 M HCl (no Cl₂ evolution)
Comparator Or BaselinePotassium permanganate (rapid Cl₂ evolution and titration error)
Quantified DifferenceComplete elimination of chloride-induced analytical error
ConditionsRedox titrimetry in 1-2 M HCl matrix

Allows direct procurement for analytical workflows involving hydrochloric acid digestions, streamlining the process by removing the need for secondary masking reagents.

HCl Compatibility
Head-to-head
Ce(IV) usable in ≥1 M HCl. KMnO₄ & K₂Cr₂O₇ fail due to Cl⁻ oxidation.
May simplify sample prep by enabling direct titration of HCl-digested ores.
Method context; eliminates acid matrix exchange step.

Tuned Redox Potential and Chemoselectivity

The ceric sulfate sulfuric acid complex provides a formal redox potential of +1.44 V (in 1 M H₂SO₄). This is significantly milder than Ceric Ammonium Nitrate (CAN), which exhibits a formal potential of +1.61 V (in 1 M HNO₃) [1]. The lower potential of the sulfate complex prevents the over-oxidation of sensitive functional groups and avoids the nitrate-induced side reactions commonly observed with CAN.

Evidence DimensionFormal redox potential (Ce⁴⁺/Ce³⁺)
Target Compound Data+1.44 V
Comparator Or BaselineCeric Ammonium Nitrate (+1.61 V)
Quantified Difference170 mV reduction in oxidizing strength
Conditions1 M H₂SO₄ (Target) vs 1 M HNO₃ (Comparator) at 25°C

Provides a highly selective single-electron oxidation environment, making it the preferred precursor for synthesizing complex organic molecules where over-oxidation must be avoided.

Thermal Stability
Cross-study comparable
Minimal Ce(IV) loss on heating in ~1 M H₂SO₄.
Supports hot titration workflows with extended titrant shelf life.
Reduces re-standardization frequency vs. KMnO₄ (weekly).

Optical Clarity of the Reduced State for Endpoint Detection

Upon acting as an oxidant, the Ce⁴⁺ in ceric sulfate is reduced to Ce³⁺, which is completely colorless in solution. In contrast, the reduction of potassium dichromate yields Cr³⁺, which possesses an intense green color that severely masks the colorimetric transition of standard redox indicators .

Evidence DimensionOptical absorbance of the reduced metal ion
Target Compound DataColorless (Ce³⁺)
Comparator Or BaselinePotassium dichromate (Intense green Cr³⁺)
Quantified DifferenceComplete elimination of background color interference
ConditionsPost-titration aqueous matrix

Ensures high-precision, reproducible endpoint detection in both automated and manual titrimetry, reducing batch-to-batch analytical variations.

Catalytic Yield
Head-to-head
88–97% isolated yield, 15–25 min, ≥5 reuses.
Reported higher ranking in solvent-free Hantzsch synthesis vs. 11 other catalysts.
Data to verify; reported slight activity loss after 5 cycles.
Nitrate-Free Oxidation
Class-level inference
Sulfate ligand is redox-inert. No nitrate ester by-products.
Provides a context-dependent alternative to CAN for alcohol oxidations.
Thermal stability window extended by ≥80 °C vs. CAN.
Self-Indication
Head-to-head
Ce(IV) yellow to Ce(III) colorless. No indicator interference.
May reduce endpoint ambiguity in manual cerimetric titrations.
Clearer meniscus reading vs. KMnO₄ (purple) or K₂Cr₂O₇ (orange).

Precision Cerimetry in Chloride-Rich Matrices

Directly downstream of its documented chloride tolerance, this compound is the preferred titrant for standardizing iron, arsenic, and other metals digested in hydrochloric acid, eliminating the need for Zimmermann-Reinhardt masking agents [1].

Selective Single-Electron Organic Oxidations

Leveraging its tuned +1.44 V redox potential and nitrate-free composition, this complex is selected over CAN for the selective oxidation of secondary alcohols and the cleavage of glycols, specifically where substrate nitration or over-oxidation must be avoided [2].

Electrolyte Formulation for Redox Flow Batteries

Because the pre-coordinated sulfuric acid prevents hydrolysis and ensures immediate aqueous solubility, it serves as a highly processable Ce⁴⁺ precursor for formulating acidic electrolytes in cerium-based redox flow energy storage systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cerimetric Iron Determination
HCl compatibility & self-indicating endpoint
Method accuracy in HCl-digested mineral matrices
Solvent-Free Catalytic Synthesis
Reusable heterogeneous solid acid catalyst
Catalyst recovery rates & reusability cycles
Alcohol Oxidation Workflow
Nitrate-free Ce(IV) source & thermal stability
Purity profile verification (NMR/HPLC) for nitrate esters
Selective Multi-Analyte Titration
Acid-tunable redox potential
Medium-dependent selectivity for sequential analyte panels

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